1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom . This structure is often found in various pharmaceuticals and organic materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b]thiophene ring, the introduction of the hydroxypropyl group, and the attachment of the isopropylurea moiety. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[b]thiophene moiety would likely contribute to the compound’s aromaticity and potentially its photophysical properties . The hydroxypropyl and isopropylurea groups could influence the compound’s solubility, reactivity, and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzo[b]thiophene could undergo electrophilic aromatic substitution reactions . The hydroxy group might be involved in condensation reactions, and the urea group could participate in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Properties
Research on hydroxyl-containing benzo[b]thiophene analogs has demonstrated selectivity towards laryngeal cancer cells, with evidence of anticancer activity through apoptosis stimulation and cell cycle arrest in the Sub-G1 phase. These compounds enhance antioxidant enzyme activity, reduce ROS production, and exhibit potential for combinational therapy by improving drug bioavailability (Haridevamuthu et al., 2023).
Corrosion Inhibition
Thioureas derivatives synthesized from a green route have been investigated as corrosion inhibitors for mild steel in HCl solution. The study found that derivatives with isopropyl groups exhibit superior inhibitory properties, highlighting the importance of sulfur atoms in the inhibitory effect (Torres et al., 2014).
Antibiotic Resistance Inhibition
Benzo[b]thiophene-2-ylboronic acid has been identified as a potent inhibitor of class C beta-lactamase AmpC, enhancing the activity of beta-lactam antibiotics in resistant bacteria. Modulation of this compound's properties to improve cell membrane permeability has led to derivatives with significantly improved efficacy, offering a promising approach to counter antibiotic resistance (Venturelli et al., 2007).
Organic Synthesis
The synthesis and functionalization of thiophene derivatives have been explored in various studies, showcasing their potential in creating novel compounds with potential pharmacological activities. For example, the synthesis of hydroxy pyrazolines from thiophenyl derivatives indicates the versatility of these compounds in heterocyclic synthesis, opening avenues for the development of new drugs and materials (Parveen et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as benzo[b]thiophene-diaryl urea derivatives have shown potential anticancer effects . These compounds have been evaluated against HT-29 and A549 cancer cell lines . The exact targets for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea remain to be identified.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to antiproliferative activities on cancer cell lines
Biochemical Pathways
Similar compounds have shown to induce apoptosis and cell cycle arrest at the g0/g1 phase on ht-29 cells
Result of Action
Similar compounds have shown to exhibit antiproliferative activities on cancer cell lines
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)17-14(18)16-9-15(3,19)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,19H,9H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXWLWVPBCIFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.